molecular formula C21H19FN2O4 B2559989 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 859113-73-8

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one

Cat. No.: B2559989
CAS No.: 859113-73-8
M. Wt: 382.391
InChI Key: XZJBVXSZJGEIMJ-UHFFFAOYSA-N
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Description

8-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 4-(4-fluorophenyl)piperazine group, a well-characterized pharmacophore known for high affinity to key central nervous system (CNS) protein targets. Compounds featuring this structural motif, such as the antipsychotic candidate ACP-103, have been identified as potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonists . This specific activity is a validated mechanism for investigating novel antipsychotic therapies and for modulating serotonin-related pathways . Furthermore, the 4-(4-fluorophenyl)piperazine moiety is also found in molecules designed as multifunctional agents for complex neurodegenerative diseases like Parkinson's, where they can exhibit dopamine D2/D3 receptor agonist activity alongside neuroprotective properties such as radical scavenging and modulation of protein aggregation . The coumarin-dioxole core of the molecule presents additional research potential, as this scaffold is prevalent in compounds studied for a range of biological activities. This combination of structural features makes the reagent a valuable tool for scientists exploring new therapeutic strategies in neuroscience, particularly for studying receptor interactions in serotonin and dopamine systems, and for profiling compounds in models of CNS disorders. It is also a key intermediate for the synthesis and structure-activity relationship (SAR) optimization of novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]dioxolo[4,5-g]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c22-15-1-3-16(4-2-15)24-7-5-23(6-8-24)12-14-9-21(25)28-18-11-20-19(10-17(14)18)26-13-27-20/h1-4,9-11H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJBVXSZJGEIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC4=C(C=C23)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:

    Cyclization Reaction: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

    Deprotection and Cyclization: Deprotection of the piperazines followed by selective intramolecular cyclization to yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include parallel solid-phase synthesis and photocatalytic synthesis to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group allows for nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one (hereafter referred to as the target compound ) with key analogs based on substituent variations, synthetic routes, and reported properties.

Piperazine-Modified Coumarins
Compound Name Substituent at Position 8 Molecular Weight Key Differences Biological Relevance References
Target compound 4-(4-Fluorophenyl)piperazin-1-ylmethyl ~437.43 g/mol Fluorine at para-position of phenyl ring Potential receptor selectivity (e.g., 5-HT1A/D2) inferred from fluorophenyl groups in related drugs
7-{6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl ~598.61 g/mol Thioxo-quinazolinone core instead of coumarin; 2-fluorophenyl vs. 4-fluorophenyl Possible kinase or protease inhibition due to thioxo group
3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one 4-(2-Hydroxyethyl)piperazin-1-ylmethyl ~506.88 g/mol Hydroxyethyl-piperazine; trifluoromethyl and hydroxy groups Enhanced solubility; potential antimicrobial activity

Key Insights :

  • The target compound ’s 4-fluorophenyl group may enhance binding affinity to receptors compared to 2-fluorophenyl analogs due to steric and electronic effects .
  • Piperazine side-chain length and terminal groups (e.g., hydroxyethyl vs. fluorophenyl) influence solubility and metabolic stability. For example, hydroxyethyl-piperazine derivatives show improved aqueous solubility, critical for bioavailability .
Coumarins with Alternative Substituents at Position 8
Compound Name Substituent at Position 8 Molecular Weight Key Differences Reported Activities References
8-Propyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one Propyl ~246.26 g/mol Simple alkyl chain Monoamine oxidase B (MAO-B) inhibition; anti-Parkinsonian potential
8-(1-Benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one 1-Benzofuran-2-yl ~306.27 g/mol Aromatic benzofuran group Unspecified in evidence; likely fluorescence properties for imaging
8-(Chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one Chloromethyl ~238.63 g/mol Reactive chloromethyl group Synthetic intermediate for further functionalization
Natural coumarins (e.g., 75, 76 from Nicotiana tabacum) Hydroxyphenyl or methoxyphenyl ~298–328 g/mol Natural hydroxyl/methoxy groups Antioxidant or antifungal roles in plants


Key Insights :

  • Alkyl substituents (e.g., propyl) favor lipophilicity and CNS penetration, as seen in MAO-B inhibitors .
  • Aromatic substituents (e.g., benzofuran) may enhance fluorescence, useful in bioimaging .
  • Natural coumarins with hydroxyl/methoxy groups exhibit antioxidant properties, contrasting with synthetic fluorophenyl-piperazine derivatives’ receptor-targeted design .

Biological Activity

The compound 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic derivative of chromenone that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C24H25FN2O3C_{24}H_{25}FN_2O_3 and has a complex structure featuring a piperazine moiety and a chromenone framework. The presence of the 4-fluorophenyl group is significant as it may influence the pharmacological properties of the compound.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Monoamine Oxidase Inhibition :
    • A study highlighted that related coumarin derivatives demonstrate selective inhibition of monoamine oxidase B (MAO-B), which is crucial in the treatment of neurodegenerative disorders like Parkinson's disease. The compound's structure suggests it may share similar inhibitory effects on MAO-B, potentially enhancing dopaminergic activity in the brain .
  • Antioxidant Activity :
    • The antioxidant properties of piperazine-linked chromenones have been evaluated using DPPH and ABTS assays. These studies revealed that such compounds could scavenge free radicals effectively, indicating their potential as therapeutic agents against oxidative stress-related conditions .
  • Anticancer Potential :
    • Preliminary studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as SK-OV-3 and HT-29. The presence of electron-withdrawing groups like fluorine may enhance their cytotoxicity against various cancer types .

Study on Neuroprotective Effects

A significant study investigated the neuroprotective effects of a structurally similar compound in a Parkinson’s disease model using reserpine-induced catalepsy. The results demonstrated that the compound could significantly reduce cataleptic symptoms, suggesting potential therapeutic benefits for Parkinson's disease patients .

Anticancer Activity Assessment

In vitro assays were conducted to assess the cytotoxic effects of this compound against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with notable effectiveness against HeLa and A-549 cell lines .

Data Tables

Biological ActivityAssay TypeResult
MAO-B InhibitionIC50 AssaySelective inhibition observed
AntioxidantDPPH ScavengingSignificant scavenging capacity
AnticancerSRB AssayDose-dependent cytotoxicity

Q & A

Q. What are the established synthetic routes for 8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
  • Step 1 : Preparation of the dioxolochromen core via cyclization of homopropanoic acid derivatives (e.g., using oxalyl chloride to form 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one) .
  • Step 2 : Functionalization at the 8-position by introducing the piperazine moiety. For fluorophenyl substitution, a Buchwald–Hartwig coupling or nucleophilic substitution with 4-fluorophenylpiperazine may be employed .
  • Step 3 : Methylation or alkylation to attach the methyl group bridging the chromenone and piperazine rings.

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1Oxalyl chloride, DMF, 0°C → RT65–75
24-Fluorophenylpiperazine, K2CO3, DMF, 80°C50–60
3CH3I, NaH, THF, reflux70–80

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Signals for the dioxolane protons (δ 5.8–6.2 ppm), piperazine methylene (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 7.0–7.4 ppm) .
  • 13C NMR : Carbonyl resonance (C=O) at ~160 ppm and fluorophenyl carbons (C-F coupling observed) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C21H18FN3O4) with a molecular ion peak at m/z 395.13 .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry; triclinic crystal system (e.g., P1 space group) with unit cell parameters (e.g., a = 8.9168 Å, b = 10.7106 Å) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Screening assays focus on:
  • Cytotoxicity : Evaluated via MTT assays against cancer cell lines (e.g., IC50 values in the 10–50 µM range) .
  • Receptor Binding : Radioligand displacement studies (e.g., affinity for serotonin or dopamine receptors due to the piperazine moiety) .
  • Antimicrobial Activity : Disk diffusion assays show moderate inhibition against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How does the 4-fluorophenylpiperazine substituent influence biological activity compared to other analogs?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Fluorine Substitution : Enhances metabolic stability and lipophilicity (logP ~2.8) compared to non-fluorinated analogs .
  • Piperazine Flexibility : The piperazine ring’s conformation affects receptor binding; rigid analogs (e.g., with bulkier substituents) show reduced activity .
    Comparative Data :
Analog (R-group)IC50 (µM, Cytotoxicity)logPReference
4-Fluorophenyl12.3 ± 1.22.8
4-Methylphenyl45.6 ± 3.83.1
Unsubstituted>1002.2

Q. What strategies address low aqueous solubility during pharmacokinetic optimization?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts improve solubility (e.g., from 0.05 mg/mL to 1.2 mg/mL in PBS) .
  • Prodrug Design : Esterification of the chromenone carbonyl group enhances bioavailability (e.g., acetyl prodrug increases Cmax by 3-fold in rat models) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release (e.g., 80% release over 72 hours) .

Q. How can contradictory data on receptor binding affinities be resolved?

  • Methodological Answer : Contradictions (e.g., varying Ki values for serotonin receptors) arise from:
  • Assay Variability : Standardize conditions (e.g., use [3H]-LSD for 5-HT2A binding in HEK293 cells) .
  • Conformational Analysis : Molecular dynamics simulations identify dominant binding poses (e.g., fluorophenyl group occupying hydrophobic pockets) .
  • Orthogonal Validation : Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) .

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